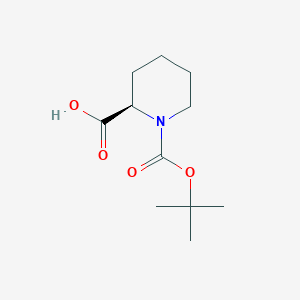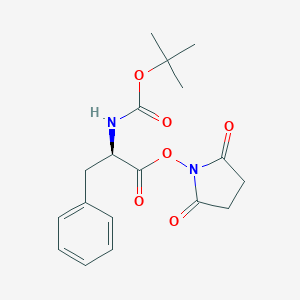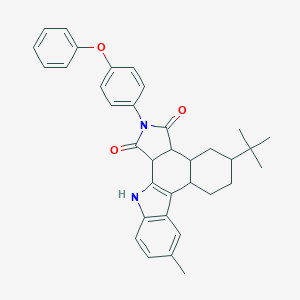
Boc-D-glutamic acid
Vue d'ensemble
Description
Boc-D-glutamic acid, also known as N-tert-butoxycarbonyl-D-glutamic acid, is a derivative of D-glutamic acid where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in peptide synthesis and serves as a building block in the preparation of various peptides and proteins. The Boc group provides stability to the amino group, preventing unwanted reactions during synthesis.
Applications De Recherche Scientifique
Boc-D-glutamic acid has a wide range of applications in scientific research:
- Chemistry: It is used as a protected amino acid in peptide synthesis, allowing for the sequential addition of amino acids to form peptides and proteins.
- Biology: It serves as a building block in the synthesis of biologically active peptides, which are used in studies of enzyme-substrate interactions, receptor binding, and signal transduction.
- Medicine: this compound derivatives are used in the development of peptide-based drugs and therapeutic agents.
- Industry: It is employed in the production of specialty chemicals and materials, including biodegradable polymers and drug delivery systems .
Mécanisme D'action
Mode of Action
It is known that the boc group (tert-butoxycarbonyl) is often used in organic synthesis as a protective group for amines . In the context of Boc-D-Glu-OH, the Boc group likely protects the amino group of the glutamic acid during certain reactions, preventing it from unwanted side reactions .
Biochemical Pathways
Boc-D-Glu-OH, being a derivative of glutamic acid, may be involved in the same biochemical pathways as glutamic acid. Glutamic acid is a critical amino acid involved in protein synthesis and serves as a precursor for the synthesis of other amino acids and bioactive molecules . .
Result of Action
As a derivative of glutamic acid, it may participate in the same biological processes, such as protein synthesis and neurotransmission . .
Safety and Hazards
Orientations Futures
Glutamic acid and its derivatives have been studied for their potential applications in various fields. For instance, nonracemic hydroxyglutamic acid analogues have been synthesized for detailed studies of interactions with receptors . Moreover, glutamic acid derivatives have been used as gelators for the electrolyte of lithium-ion batteries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-glutamic acid typically involves the protection of the amino group of D-glutamic acid with a Boc group. This can be achieved by reacting D-glutamic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Boc-D-glutamic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield D-glutamic acid.
Coupling Reactions: It can participate in peptide bond formation through reactions with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Substitution Reactions: The carboxyl groups can be activated and substituted with other functional groups.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Coupling: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, hydroxybenzotriazole.
Substitution: Thionyl chloride, oxalyl chloride.
Major Products:
- Deprotected D-glutamic acid
- Peptides and peptide derivatives
- Functionalized glutamic acid derivatives
Comparaison Avec Des Composés Similaires
- Boc-L-glutamic acid: The L-isomer of Boc-D-glutamic acid, used similarly in peptide synthesis.
- Fmoc-D-glutamic acid: Another protected form of D-glutamic acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.
- Cbz-D-glutamic acid: Protected by a benzyloxycarbonyl (Cbz) group, used in peptide synthesis .
Uniqueness: this compound is unique due to its stability under basic conditions and ease of removal under acidic conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are essential. The Boc group provides orthogonal protection, allowing for the use of other protecting groups like Fmoc and Cbz in the same synthesis .
Propriétés
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTUACKQXJNHFQ-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427060 | |
| Record name | Boc-D-Glu-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34404-28-9 | |
| Record name | Boc-D-Glu-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BGBE contribute to the accuracy and reliability of the depsipeptide quantification?
A1: The researchers added a known amount of BGBE to the plasma samples before processing []. By comparing the signal intensity ratio of depsipeptide to BGBE in a sample to a calibration curve, the researchers could accurately determine the depsipeptide concentration even if some analyte loss occurred during sample preparation. This approach, using an internal standard, significantly enhances the accuracy and reliability of the depsipeptide quantification.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


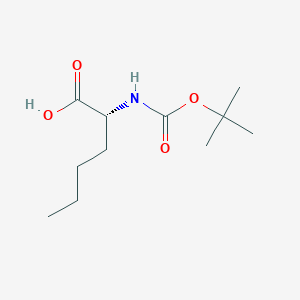
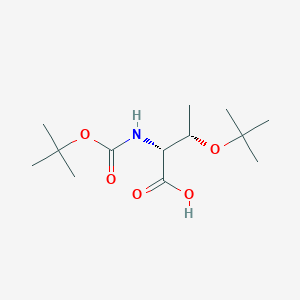
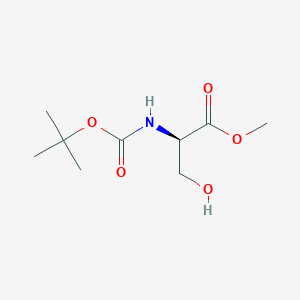

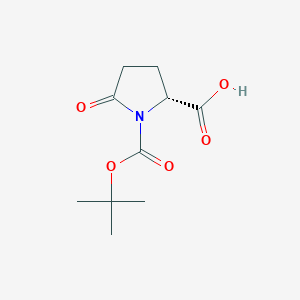
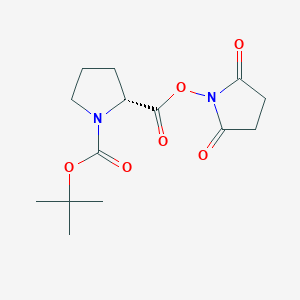
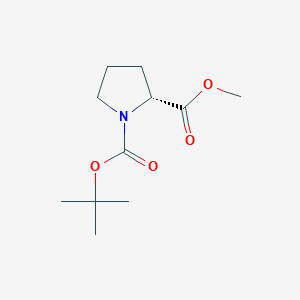
![N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid](/img/structure/B558455.png)
